Ursodeoxycholic Acid

Description

Properties

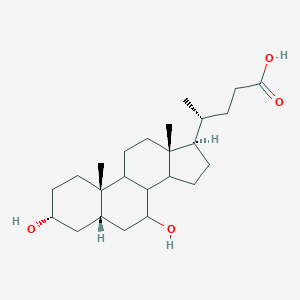

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-UZVSRGJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023731 | |

| Record name | Ursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.02 mg/mL | |

| Record name | Ursodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128-13-2 | |

| Record name | Ursodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ursodiol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ursodeoxycholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URSODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724L30Y2QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | Ursodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ursodeoxycholic Acid: A Technical Guide to its Discovery, Synthesis, and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA), a secondary bile acid, has a rich history, from its origins in traditional medicine to its current status as a cornerstone therapy for various cholestatic liver diseases. This in-depth technical guide provides a comprehensive overview of the discovery and historical milestones of UDCA, details its synthesis, and elucidates the molecular mechanisms underpinning its therapeutic effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways UDCA modulates.

Discovery and Historical Milestones

The journey of UDCA from a component of bear bile to a globally recognized therapeutic agent is marked by several key scientific achievements.

Early Discovery and Naming

The story of UDCA begins with the traditional use of bear bile in Chinese medicine for centuries to treat liver and gallbladder ailments.[1] The scientific investigation into the components of bear bile led to the discovery of a novel bile acid.

In 1902 , the Swedish professor Olof Hammarsten first isolated a new bile acid from the bile of the polar bear (Thalarctos maritimus) and named it "ursocholeinsäure," derived from the Latin word ursus for bear.[2]

Chemical Characterization and Synthesis

The precise chemical nature of this new bile acid was further elucidated in the following decades.

-

1927: Masato Shoda, a Japanese researcher, successfully crystallized the compound from the bile of the black bear (Ursus americanus) and renamed it "Ursodesoxycholsäure" (this compound).[2]

-

1936: The chemical structure of UDCA was determined, revealing it to be a 7β-hydroxy epimer of chenodeoxycholic acid (CDCA).[2]

-

1954: The first total chemical synthesis of UDCA was achieved by Tetsuo Kanazawa and his colleagues in Japan.[2] This pivotal development opened the door for the pharmaceutical production of UDCA, independent of its natural source.

-

1959: Jan Sjövall identified UDCA as a minor constituent of human bile, highlighting its physiological relevance.[2]

Therapeutic Applications and Clinical Advancements

The therapeutic potential of UDCA was investigated and confirmed through a series of landmark clinical studies.

-

1950s: The Japanese pharmaceutical company Tokyo Tanabe began marketing UDCA as a liver tonic, based on the historical use of bear bile.[2][3]

-

1975: Isao Makino and colleagues conducted the first prospective clinical trial demonstrating that oral administration of UDCA could lead to the dissolution of cholesterol gallstones.

-

1987: A pivotal study by Raoul Poupon and his team established the long-term safety and efficacy of UDCA in the treatment of primary biliary cholangitis (PBC), a chronic autoimmune cholestatic liver disease.

-

1987: The U.S. Food and Drug Administration (FDA) approved UDCA for the treatment of gallstones, designating it as an orphan drug.[1]

-

1998: The US FDA approved UDCA for the treatment of PBC.[2]

This timeline highlights the progression of UDCA from a natural remedy to a scientifically validated and widely used pharmaceutical agent.

Synthesis of this compound

The production of UDCA has evolved from extraction from natural sources to sophisticated chemical and biosynthetic methods.

Historical Chemical Synthesis

The early chemical synthesis of UDCA was a multi-step process, typically starting from cholic acid (CA), a more abundant bile acid. The overall yield of these initial chemical routes was approximately 30%.[4][5]

Experimental Protocol: General Steps for Chemical Synthesis of UDCA from Cholic Acid

-

Dehydroxylation at C-12: The hydroxyl group at the C-12 position of cholic acid is removed. This is a multi-step process that can involve:

-

Protection of the hydroxyl groups at C-3 and C-7.

-

Oxidation of the C-12 hydroxyl group to a ketone.

-

Wolff-Kishner reduction to remove the carbonyl group, resulting in the formation of chenodeoxycholic acid (CDCA).

-

-

Epimerization at C-7: The 7α-hydroxyl group of CDCA is converted to the 7β-hydroxyl group characteristic of UDCA. This is typically achieved by:

-

Oxidation of the 7α-hydroxyl group to a 7-keto intermediate (7-ketolithocholic acid).

-

Stereoselective reduction of the 7-keto group to a 7β-hydroxyl group. Early methods employed reducing agents like sodium metal in acetone.[2]

-

This process required the use of hazardous reagents and involved multiple protection and deprotection steps, making it complex and resulting in a relatively low overall yield.[4][5]

Modern Synthesis Methods

Current production of UDCA utilizes more refined and efficient methods, including chemoenzymatic and biosynthetic routes.

Chemoenzymatic Synthesis: This approach combines chemical steps with enzymatic reactions to improve selectivity and yield. For example, hydroxysteroid dehydrogenases (HSDHs) are used for the specific oxidation and reduction of hydroxyl groups, minimizing the need for protecting groups.[6]

Biosynthesis: This method employs microorganisms or isolated enzymes to convert precursors like CDCA or cholic acid into UDCA. This approach is more environmentally friendly and can achieve higher yields compared to purely chemical methods.[6]

Table 1: Comparison of UDCA Synthesis Methods

| Synthesis Method | Starting Material(s) | Key Steps | Reported Overall Yield | Advantages | Disadvantages |

| Historical Chemical Synthesis | Cholic Acid | Multi-step protection, oxidation, reduction, dehydroxylation | ~30% | Established method | Use of hazardous reagents, low yield, complex process |

| Chemoenzymatic Synthesis | Cholic Acid, Chenodeoxycholic Acid | Combination of chemical and enzymatic (e.g., HSDH) reactions | Higher than chemical synthesis | Higher selectivity, milder reaction conditions | Requires enzyme production and optimization |

| Biosynthesis (Microbial) | Chenodeoxycholic Acid, Cholic Acid, Lithocholic Acid | Whole-cell fermentation with engineered microorganisms | High | Environmentally friendly, high specificity | Requires optimization of microbial strains and fermentation conditions |

Therapeutic Mechanisms of Action

The therapeutic benefits of UDCA in cholestatic liver diseases stem from its multifaceted mechanisms of action, which include cytoprotective, immunomodulatory, and choleretic effects.

Cytoprotection and Anti-Apoptotic Effects

UDCA protects hepatocytes and cholangiocytes from the damaging effects of toxic, hydrophobic bile acids that accumulate in cholestatic conditions.

Experimental Protocol: Assessment of UDCA's Anti-Apoptotic Effects

A common in vitro method to assess the anti-apoptotic effects of UDCA involves the following steps:

-

Cell Culture: Primary hepatocytes or a relevant liver cell line (e.g., HepG2) are cultured.

-

Induction of Apoptosis: The cells are exposed to a pro-apoptotic stimulus, such as a toxic bile acid (e.g., glycochenodeoxycholic acid) or a known apoptosis inducer (e.g., TNF-α/Actinomycin D).

-

UDCA Treatment: Cells are co-treated with the pro-apoptotic stimulus and varying concentrations of UDCA.

-

Apoptosis Assays: The extent of apoptosis is quantified using various techniques:

-

Morphological Assessment: Observing characteristic apoptotic features like cell shrinkage and membrane blebbing using microscopy.

-

Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

-

Annexin V/Propidium Iodide Staining: Differentiating between viable, apoptotic, and necrotic cells using flow cytometry.

-

Western Blot Analysis: Detecting the cleavage of PARP and the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak, Bcl-2, Bcl-xL).

-

Signaling Pathways:

UDCA inhibits apoptosis through multiple pathways:

-

Mitochondrial Pathway: UDCA prevents the translocation of pro-apoptotic Bcl-2 family members like Bax and Bak to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent caspase activation.[7]

-

Death Receptor Pathway: UDCA can downregulate the expression of death receptors like Fas and inhibit the activation of caspase-8.[7]

-

MAPK/ERK Pathway: UDCA can activate pro-survival signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7]

Caption: UDCA's anti-apoptotic signaling pathways.

Immunomodulatory Effects

UDCA exhibits immunomodulatory properties that are relevant to the treatment of autoimmune liver diseases like PBC. It can suppress the production of pro-inflammatory cytokines and modulate the function of various immune cells.

Signaling Pathways:

-

Cytokine Modulation: UDCA has been shown to decrease the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and interleukin-4 (IL-4).[8]

-

MHC Expression: UDCA can reduce the aberrant expression of Major Histocompatibility Complex (MHC) class I molecules on hepatocytes, which may protect them from cytotoxic T-cell-mediated damage.

-

Glucocorticoid Receptor (GR) Interaction: Some of the immunomodulatory effects of UDCA may be mediated through its interaction with the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes.

Caption: UDCA's immunomodulatory mechanisms.

Choleretic Effects and Regulation of Bile Acid Transport

UDCA stimulates the secretion of bile, a process known as choleresis. This helps to flush out toxic bile acids from the liver.

Experimental Protocol: Measurement of Choleretic Effect

The choleretic effect of UDCA can be studied in animal models using the following protocol:

-

Animal Model: Anesthetize a rat and perform a laparotomy to expose the common bile duct.

-

Bile Duct Cannulation: Cannulate the common bile duct with a fine catheter to collect bile.

-

Baseline Bile Collection: Collect bile for a baseline period to determine the basal bile flow rate.

-

UDCA Administration: Administer UDCA intravenously or intraduodenally.

-

Bile Collection Post-Administration: Continue to collect bile in timed fractions.

-

Analysis: Measure the volume of bile collected over time to determine the bile flow rate. The composition of the bile, including bile acid and electrolyte concentrations, can also be analyzed.

Signaling Pathways:

UDCA enhances bile flow by modulating the expression and function of key bile acid transporters in hepatocytes.

-

Upregulation of Canalicular Transporters: UDCA can increase the expression and insertion of transporters at the canalicular membrane of hepatocytes, including the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2). This enhances the efflux of bile acids and other organic anions into the bile.

-

FXR Antagonism: In the intestine, UDCA and its conjugates can act as antagonists of the Farnesoid X Receptor (FXR). This leads to a decrease in the production of Fibroblast Growth Factor 15/19 (FGF15/19), which in turn relieves the feedback inhibition of bile acid synthesis in the liver.

Caption: UDCA's regulation of bile acid transport.

Quantitative Data from Key Clinical Trials

The efficacy of UDCA has been established through numerous clinical trials. The following tables summarize key quantitative data from some of these pivotal studies.

Gallstone Dissolution

Table 2: Efficacy of UDCA in Gallstone Dissolution

| Study (Year) | Number of Patients | UDCA Dosage | Treatment Duration | Complete Dissolution Rate | Partial Dissolution Rate | Key Findings |

| Makino et al. (1975) | Not specified | Not specified | Not specified | Not specified | Not specified | First prospective study demonstrating UDCA's efficacy in gallstone dissolution. |

| Nakagawa et al. (1977) | 31 | 150-600 mg/day | 6 months | 26% | Not reported | UDCA is effective in dissolving cholesterol gallstones with no hepatotoxicity. |

| A multicenter trial (1980)[7] | 78 | 5-6 mg/kg/day or 10-12 mg/kg/day | 6-12 months | 14% (lower dose), 29% (higher dose) | 58% (lower dose), 71% (higher dose) | Higher dose may be more effective. Efficacy correlated with smaller stone size. |

| Gleeson et al. (1990) | 126 | 8-10 mg/kg/day | Up to 4 years | 25-30% (at 4 years) | 59% (complete or partial) | Ultimate efficacy for complete dissolution is low, but partial dissolution is common. |

Primary Biliary Cholangitis (PBC)

Table 3: Efficacy of UDCA in Primary Biliary Cholangitis

| Study (Year) | Number of Patients | UDCA Dosage | Treatment Duration | Key Biochemical Improvements | Clinical Outcomes | | :--- | :--- | :--- | :--- | :--- | | Poupon et al. (1987)[1] | 15 | 13-15 mg/kg/day | 2 years | Significant reduction in GGT, ALP, ALT, and bilirubin. | Improvement in pruritus. Demonstrated long-term safety and efficacy. | | Poupon et al. (1991) | 146 (73 UDCA, 73 placebo) | 13-15 mg/kg/day | 2 years | Significant improvements in bilirubin, ALP, ALT, AST, GGT, cholesterol, and IgM in the UDCA group. | Fewer treatment failures in the UDCA group. Improvement in histologic score. | | Combined Analysis (1997)[3] | 548 (273 UDCA, 275 placebo) | Varied | Up to 4 years | Not the primary focus. | Significantly improved survival free of liver transplantation in the UDCA group, especially in patients with moderate to severe disease. | | Fan et al. (2021)[8] | 73 (refractory PBC) | 13-15 mg/kg/day vs. 18-22 mg/kg/day | 12 months | Higher dose showed a better biochemical response at 6 months. | Higher UDCA dosage may be beneficial for patients with an inadequate response to standard doses. |

Conclusion

This compound has a remarkable history, evolving from a traditional remedy to a well-established pharmaceutical agent with a broad spectrum of therapeutic applications in hepatobiliary disorders. Its discovery and the elucidation of its chemical structure and synthesis were pivotal milestones driven by dedicated researchers. The multifaceted mechanisms of action of UDCA, encompassing cytoprotection, immunomodulation, and choleresis, provide a strong scientific rationale for its clinical efficacy. The quantitative data from numerous clinical trials have solidified its role as a first-line therapy for PBC and a viable option for the dissolution of cholesterol gallstones. For researchers and drug development professionals, a deep understanding of UDCA's history, synthesis, and complex pharmacology is essential for appreciating its current clinical utility and for exploring its potential in new therapeutic areas. The detailed experimental approaches and signaling pathway diagrams provided in this guide serve as a valuable resource for furthering research and development in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of this compound by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic routes for the synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111233961A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN101781350B - Method for purifying this compound by mixed solvent - Google Patents [patents.google.com]

- 6. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]

- 7. gallmet.hu [gallmet.hu]

- 8. BJOC - Latest development in the synthesis of this compound (UDCA): a critical review [beilstein-journals.org]

The Chemical Architecture and Synthesis of Ursodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ursodeoxycholic acid (UDCA), a secondary bile acid, has garnered significant scientific interest due to its therapeutic applications in a variety of hepatobiliary disorders. This technical guide provides an in-depth exploration of the chemical properties, synthesis methodologies, and the intricate signaling pathways modulated by this fascinating molecule.

Chemical and Physical Properties of this compound

This compound (3α,7β-dihydroxy-5β-cholan-24-oic acid) is a hydrophilic bile acid. Its unique stereochemistry, particularly the equatorial orientation of the 7-hydroxyl group, is central to its physiological functions and therapeutic efficacy. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₄₀O₄ |

| Molar Mass | 392.57 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 200-204 °C[1][2][3][4][5] |

| Boiling Point | ~547.1 °C (estimated)[3] |

| Solubility | - Water: Practically insoluble (53 µM)[6] - Ethanol: Freely soluble (50 mg/mL)[2][4] - Acetone: Slightly soluble[5] - Methylene Chloride: Practically insoluble[5] |

| pKa | ~5.0[2][4] |

| Specific Optical Rotation ([α]D) | +58° to +62° (c=2, ethanol)[5][7][8] |

Synthesis of this compound: From Chemical Routes to Biocatalysis

The synthesis of UDCA has evolved from complex chemical processes to more efficient and environmentally benign chemoenzymatic and biosynthetic methods. The primary starting materials are typically cholic acid (CA) or chenodeoxycholic acid (CDCA), which are abundant in bovine bile.[6]

Chemical Synthesis from Cholic Acid

The traditional chemical synthesis of UDCA from cholic acid is a multi-step process characterized by the need for protection and deprotection of hydroxyl groups, resulting in modest overall yields.[6] The key transformations involve the dehydroxylation of the C12 position and the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group.

A general workflow for the chemical synthesis is outlined below:

1. Protection of 3α- and 7α-Hydroxyl Groups:

-

Methodology: Cholic acid is treated with a protecting group reagent, such as acetic anhydride in the presence of pyridine, to selectively acylate the 3α- and 7α-hydroxyl groups. The 12α-hydroxyl group is sterically hindered and reacts at a slower rate.

2. Oxidation of the 12α-Hydroxyl Group:

-

Methodology: The protected cholic acid derivative is then subjected to oxidation, typically using an oxidizing agent like chromic acid (Jones reagent), to convert the 12α-hydroxyl group into a ketone.

3. Deprotection of 3α- and 7α-Hydroxyl Groups:

-

Methodology: The protecting groups on the 3α- and 7α-hydroxyls are removed by hydrolysis, usually under basic conditions (e.g., treatment with sodium hydroxide).

4. Wolff-Kishner Reduction of the 12-Keto Group:

-

Methodology: The 12-keto group is removed through a Wolff-Kishner reduction. This involves the formation of a hydrazone by reacting the ketone with hydrazine hydrate, followed by heating with a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol. This step yields chenodeoxycholic acid.

5. Epimerization of the 7α-Hydroxyl Group:

-

Methodology: The conversion of the 7α-hydroxyl of CDCA to the 7β-hydroxyl of UDCA is achieved through an oxidation-reduction sequence. The 7α-hydroxyl group is first oxidized to a 7-keto intermediate (7-ketolithocholic acid). Subsequent stereoselective reduction of the 7-keto group, for example, using sodium in n-butanol, yields the desired 7β-hydroxyl configuration of UDCA.

Chemoenzymatic and Whole-Cell Biosynthesis

To overcome the limitations of chemical synthesis, including harsh reaction conditions and the use of toxic reagents, chemoenzymatic and whole-cell biotransformation methods have been developed. These approaches offer higher selectivity and milder reaction conditions.

The enzymatic conversion of CDCA to UDCA is a two-step process catalyzed by two key enzymes: 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH).

1. Enzyme Production and Purification:

-

Methodology: The genes encoding 7α-HSDH and 7β-HSDH are cloned into suitable expression vectors and transformed into a host organism, typically E. coli. The enzymes are then overexpressed and purified using standard chromatographic techniques, such as affinity chromatography.

2. Enzymatic Oxidation of CDCA:

-

Methodology: Purified 7α-HSDH is incubated with CDCA in a buffered solution at an optimal pH and temperature. A cofactor, such as NAD⁺ or NADP⁺, is required for the oxidation reaction. The progress of the reaction is monitored by techniques like HPLC.

3. Enzymatic Reduction of 7-Ketolithocholic Acid:

-

Methodology: Following the complete conversion of CDCA to 7-ketolithocholic acid, the 7β-HSDH enzyme and a reducing cofactor (NADH or NADPH) are added to the reaction mixture. The stereospecific reduction of the 7-keto group yields UDCA.

4. Product Isolation and Purification:

-

Methodology: The final product, UDCA, is isolated from the reaction mixture by extraction and purified by crystallization or chromatographic methods.

Whole-cell biocatalysis utilizes engineered microorganisms that co-express both 7α-HSDH and 7β-HSDH, along with cofactor regeneration systems. This approach simplifies the process by eliminating the need for enzyme purification and allows for the direct conversion of CDCA to UDCA in a single fermentation vessel.

Signaling Pathways of this compound

The therapeutic effects of UDCA are multifaceted and arise from its ability to modulate a complex network of intracellular signaling pathways. Its primary mechanisms of action include cytoprotection, anti-apoptosis, immunomodulation, and choleresis.

Anti-Apoptotic Signaling Pathways

UDCA exerts potent anti-apoptotic effects in hepatocytes and other cell types by interfering with multiple stages of the apoptotic cascade. It can inhibit both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.

UDCA's anti-apoptotic effects are mediated through several key mechanisms:

-

Stabilization of Mitochondrial Membranes: UDCA prevents the translocation of pro-apoptotic proteins like Bax to the mitochondria, thereby inhibiting the release of cytochrome c and the subsequent activation of caspases.

-

Activation of Survival Signaling Pathways: UDCA activates pro-survival signaling cascades, including the PI3K/Akt and Raf-1/ERK pathways.[9] These pathways phosphorylate and inactivate pro-apoptotic proteins and promote the expression of anti-apoptotic genes.

-

Inhibition of Death Receptor Signaling: UDCA can interfere with the activation of death receptors, such as Fas, thereby blocking the initiation of the extrinsic apoptotic pathway.

Choleretic and Cytoprotective Mechanisms

UDCA stimulates bile flow (choleresis) and protects liver cells (cytoprotection) from the damaging effects of more hydrophobic bile acids.

The choleretic effect of UDCA is attributed to its ability to induce the insertion of transport proteins, such as the bile salt export pump (BSEP), into the canalicular membrane of hepatocytes. This process is mediated by an increase in intracellular calcium levels and the activation of protein kinase C.[10] Furthermore, UDCA competitively displaces toxic hydrophobic bile acids from the bile acid pool, thereby reducing their damaging effects on liver cells.

Immunomodulatory Effects

UDCA also exhibits immunomodulatory properties, which contribute to its therapeutic efficacy in autoimmune liver diseases. It has been shown to reduce the expression of major histocompatibility complex (MHC) class I molecules on hepatocytes, which can mitigate immune-mediated liver cell injury. Additionally, UDCA can modulate the production of various cytokines. It has been observed to suppress the production of pro-inflammatory cytokines like interleukin-2 (IL-2), interleukin-4 (IL-4), and interferon-gamma (IFN-γ), while not affecting the production of interleukin-1 (IL-1) and interleukin-6 (IL-6).[11] These effects are, in part, mediated through the activation of the glucocorticoid receptor.[12][13]

Conclusion

This compound stands as a testament to the therapeutic potential of naturally occurring molecules. Its well-defined chemical properties and the continuous refinement of its synthesis, from challenging chemical routes to sophisticated biocatalytic processes, have made it a cornerstone in the management of cholestatic liver diseases. The elucidation of its complex signaling pathways, encompassing anti-apoptotic, choleretic, and immunomodulatory effects, provides a solid foundation for its current clinical applications and opens avenues for future therapeutic explorations. This guide serves as a comprehensive resource for researchers and professionals in the field, fostering a deeper understanding of this vital pharmaceutical agent.

References

- 1. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]

- 2. US4316848A - Process for the purification of this compound - Google Patents [patents.google.com]

- 3. US9206220B2 - Process for preparing high purity this compound - Google Patents [patents.google.com]

- 4. Studies on the Synthesis Process of Plant-Derived this compound Intermediates | MDPI [mdpi.com]

- 5. CN103319560A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Latest development in the synthesis of this compound (UDCA): a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA1134815A - Purification process for this compound - Google Patents [patents.google.com]

- 8. BJOC - Latest development in the synthesis of this compound (UDCA): a critical review [beilstein-journals.org]

- 9. ovid.com [ovid.com]

- 10. Biological synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Core of Mammalian Ursodeoxycholic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA), a secondary bile acid, is a crucial molecule in mammalian physiology and a cornerstone therapeutic agent for various cholestatic liver diseases.[1] Unlike primary bile acids synthesized directly from cholesterol in the liver, UDCA is primarily the product of metabolic transformation by the intestinal microbiota.[2][3] This in-depth technical guide elucidates the core biosynthetic pathways of UDCA in mammals, providing a comprehensive overview for researchers, scientists, and drug development professionals. The following sections will detail the enzymatic reactions, present quantitative data, outline experimental protocols, and provide visual representations of the key pathways.

Core Biosynthesis Pathway: The Two-Step Epimerization of Chenodeoxycholic Acid

The principal pathway for UDCA synthesis in mammals involves the conversion of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol.[4] This transformation is a two-step process mediated by enzymes produced by the gut microbiota and results in the epimerization of the hydroxyl group at the C-7 position from the α-orientation to the β-orientation.[5]

The key steps are:

-

Oxidation of CDCA: The process begins with the oxidation of the 7α-hydroxyl group of CDCA to a keto group, forming the intermediate 7-ketolithocholic acid (7-KLCA). This reaction is catalyzed by 7α-hydroxysteroid dehydrogenase (7α-HSDH).[5]

-

Reduction of 7-KLCA: Subsequently, the 7-keto group of 7-KLCA is reduced to a 7β-hydroxyl group by the enzyme 7β-hydroxysteroid dehydrogenase (7β-HSDH), yielding UDCA.[5]

This pathway is primarily carried out by various bacterial species residing in the gut, including those from the Clostridium and Ruminococcus genera.[6]

Caption: The primary biosynthetic pathway of this compound (UDCA) in mammals.

Alternative Biosynthesis Pathways

While the conversion from CDCA is the major route, other pathways for UDCA synthesis exist, although they are generally considered minor in humans.

From Cholic Acid (CA)

Cholic acid, another primary bile acid, can also be a precursor for UDCA. This multi-step process involves both microbial and hepatic enzymes and includes the removal of the 12α-hydroxyl group and the epimerization of the 7α-hydroxyl group.[5] The initial steps involve the conversion of CA to deoxycholic acid (DCA) through 7α-dehydroxylation by gut bacteria. Further transformations can lead to intermediates that can enter the main UDCA synthesis pathway.

From Lithocholic Acid (LCA)

Lithocholic acid, a secondary bile acid formed from the 7α-dehydroxylation of CDCA, can theoretically be converted to UDCA. This would require a 7β-hydroxylation step. However, this pathway is not considered a significant contributor to the overall UDCA pool in mammals.

Quantitative Data on UDCA Biosynthesis

The efficiency of UDCA biosynthesis is influenced by various factors, including the composition of the gut microbiota and the availability of precursor bile acids. The following table summarizes available quantitative data related to this process.

| Parameter | Value | Organism/System | Reference |

| Conversion of CDCA to UDCA | |||

| In vitro conversion by human fecal samples | >50% of CDCA converted to UDCA | Human | [7] |

| Enzyme Kinetics | |||

| 7α-HSDH (from Clostridium sordellii) | NADP-linked | Clostridium sordellii | |

| 7β-HSDH (from Clostridium sp.) | NADPH-dependent | Clostridium sp. | |

| Whole-Cell Bioconversion | |||

| CDCA (12.5 mM) to UDCA | Complete conversion | Engineered E. coli | |

| 7-KLCA (40 mM) to UDCA | 26.8% conversion rate | Engineered E. coli |

Experimental Protocols

The study of UDCA biosynthesis relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Conversion of Bile Acids by Fecal Microbiota

This protocol is adapted from studies investigating the metabolism of bile acids by intestinal flora.[8]

Objective: To determine the capacity of a fecal microbial community to convert CDCA to UDCA.

Materials:

-

Fresh fecal samples from the subject of interest.

-

Anaerobic incubation medium (e.g., brain heart infusion broth supplemented with yeast extract, hemin, and vitamin K).

-

[24-14C]Chenodeoxycholic acid and [24-14C]this compound as tracers.

-

Anaerobic chamber or gas-pak system.

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Liquid scintillation counter.

Procedure:

-

Prepare a fecal homogenate (e.g., 10% w/v) in the anaerobic incubation medium inside an anaerobic chamber.

-

Inoculate fresh anaerobic broth with the fecal homogenate.

-

Add the labeled bile acid precursor ([24-14C]CDCA) to the culture.

-

Incubate the cultures anaerobically at 37°C for various time points (e.g., 0, 4, 8, 12, 24 hours).

-

At each time point, extract the bile acids from an aliquot of the culture using a suitable organic solvent (e.g., ethanol or ethyl acetate).

-

Analyze the extracted bile acids by thin-layer chromatography to separate the different bile acid species.

-

Quantify the amount of radioactivity in the spots corresponding to CDCA, UDCA, 7-KLCA, and LCA using a liquid scintillation counter.

-

Calculate the percentage conversion of the precursor to its metabolites over time.

Quantification of Bile Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a widely used method for the sensitive and specific quantification of individual bile acids in biological samples.[9][10]

Objective: To measure the concentrations of UDCA, CDCA, and other bile acids in biological matrices such as serum, bile, or fecal extracts.

Materials:

-

Biological sample (serum, plasma, bile, fecal extract).

-

Internal standards (deuterated bile acids).

-

Protein precipitation solvent (e.g., acetonitrile or methanol).

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).

-

LC-MS/MS system equipped with a suitable column (e.g., C18).

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a mixture of deuterated internal standards.

-

Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant. For cleaner samples, an optional solid-phase extraction step can be performed.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the bile acids using a gradient elution program.

-

Detect and quantify the individual bile acids using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for each bile acid and internal standard are monitored.

-

-

Data Analysis:

-

Construct calibration curves for each bile acid using known concentrations of standards.

-

Calculate the concentration of each bile acid in the sample by comparing its peak area ratio to the corresponding internal standard against the calibration curve.

-

Caption: A typical experimental workflow for the quantification of bile acids using LC-MS/MS.

Conclusion

The biosynthesis of this compound in mammals is a fascinating example of the intricate metabolic interplay between the host and its gut microbiota. The primary pathway, a two-step epimerization of chenodeoxycholic acid, is well-established, with the enzymes 7α-HSDH and 7β-HSDH playing pivotal roles. Understanding these pathways, along with the quantitative aspects and the experimental methodologies to study them, is crucial for researchers in gastroenterology, hepatology, and pharmacology. This knowledge is fundamental for the development of novel therapeutics that target the gut-liver axis and for optimizing the clinical use of UDCA. Further research into the regulation of these microbial enzymes and the factors influencing their activity will continue to be a promising area of investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gut Microbiota in the Regulation of Intestinal Drug Transporters: Molecular Mechanisms and Pharmacokinetic Implications | MDPI [mdpi.com]

- 3. Latest development in the synthesis of this compound (UDCA): a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Latest development in the synthesis of this compound (UDCA): a critical review [beilstein-journals.org]

- 5. Biological synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic routes for the synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro transformation of chenodeoxycholic acid and this compound by human intestinal flora, with particular reference to the mutual conversion between the two bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative formation of lithocholic acid from chenodeoxycholic and ursodeoxycholic acids in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]

- 10. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Ursodeoxycholic Acid's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid with well-established therapeutic efficacy in a variety of cholestatic liver diseases, including primary biliary cholangitis (PBC).[1][2][3] Its clinical benefits extend beyond its simple choleretic (bile flow-enhancing) properties, encompassing a complex and multifaceted mechanism of action that includes cytoprotection, anti-apoptosis, immunomodulation, and anti-inflammatory effects.[2][3][4] This in-depth technical guide provides a comprehensive review of the core mechanisms of action of UDCA, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development efforts.

Cytoprotective and Anti-Apoptotic Mechanisms

UDCA exerts significant protective effects on hepatocytes and cholangiocytes against the toxicity of more hydrophobic bile acids, such as deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA).[2][5] This protection is mediated through the stabilization of cellular membranes and the inhibition of apoptotic pathways.

A primary mechanism of UDCA's anti-apoptotic effect is its ability to preserve mitochondrial integrity.[5][6] In the presence of pro-apoptotic stimuli like DCA, UDCA has been shown to inhibit the mitochondrial membrane permeability transition (MPT), a critical event in the intrinsic apoptotic cascade.[7] This is achieved by preventing the disruption of the mitochondrial transmembrane potential (ΔΨm) and reducing the production of reactive oxygen species (ROS).[5][6] Furthermore, UDCA inhibits the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a key step in the initiation of apoptosis.[5][6]

Beyond the mitochondria, UDCA has been shown to modulate the EGFR/Raf-1/ERK signaling pathway. While DCA can activate this pathway to promote apoptosis in certain contexts, UDCA pretreatment has been demonstrated to suppress DCA-induced activation of EGFR, Raf-1, and ERK, thereby contributing to its anti-apoptotic effects.[2]

Key Experimental Data: Cytoprotective and Anti-Apoptotic Effects

| Parameter | Experimental Model | Treatment | Result | Reference |

| Mitochondrial Swelling | Isolated rat liver mitochondria | DCA | 25-fold increase over control | [5] |

| DCA + UDCA | >40% reduction in swelling compared to DCA alone | [5] | ||

| Mitochondrial Calcein Release | Isolated rat liver mitochondria | DCA | Increased release | [5] |

| DCA + UDCA | 50% inhibition of DCA-mediated release | [5] | ||

| Mitochondrial Transmembrane Potential (ΔΨm) | Isolated rat liver mitochondria | DCA | Significant decrease | [6] |

| DCA + UDCA | Significant inhibition of DCA-induced decrease | [6] | ||

| Reactive Oxygen Species (ROS) Production | Isolated rat liver mitochondria | DCA | Increased superoxide and peroxide production | [6] |

| DCA + UDCA | Significant inhibition of DCA-induced ROS production | [6] | ||

| Bax Translocation to Mitochondria | Rat liver mitochondria (in vivo) | DCA feeding | 4.5-fold increase in mitochondria-associated Bax | [5] |

| DCA + UDCA feeding | Almost total inhibition of the increase in Bax | [5] | ||

| Apoptosome Formation (Apaf-1 and Caspase-9 association) | Colon cancer HCT116 cells | DCA (500 µM) | Stimulated association | [8] |

| UDCA pretreatment + DCA | Inhibition of DCA-stimulated association | [8] |

Experimental Protocols

-

Model: Isolated rat liver mitochondria.

-

Procedure: Mitochondria are isolated by sucrose/percoll gradient centrifugation. MPT is assessed spectrophotometrically by measuring the decrease in light scattering at 540 nm, which corresponds to mitochondrial swelling. Alternatively, a fluorimetric assay using calcein-AM can be used, where the release of calcein from loaded mitochondria indicates MPT.[5][6]

-

Treatments: Mitochondria are incubated with agents such as DCA in the presence or absence of UDCA.

-

Model: Liver tissue from rats fed a diet supplemented with DCA and/or UDCA.[5]

-

Procedure:

-

Isolate mitochondria from liver homogenates using differential centrifugation.

-

Prepare protein lysates from both cytosolic and mitochondrial fractions.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Bax, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.[5]

-

Signaling Pathway Diagrams

Caption: UDCA's anti-apoptotic mechanism via mitochondrial protection.

Caption: UDCA's modulation of the EGFR/Raf-1/ERK signaling pathway.

Immunomodulatory and Anti-inflammatory Mechanisms

UDCA exhibits significant immunomodulatory and anti-inflammatory properties, which are crucial for its therapeutic effects in immune-mediated liver diseases.[4][9] It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10]

A key target of UDCA's anti-inflammatory action is the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[11] UDCA has been demonstrated to inhibit the activation of NF-κB induced by pro-inflammatory stimuli like DCA and lipopolysaccharide (LPS).[11][12] This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Key Experimental Data: Immunomodulatory and Anti-inflammatory Effects

| Parameter | Experimental Model | Treatment | Result | Reference |

| IL-8 Release | Primary human monocytes | TNFα (5 ng/mL) | Increased IL-8 release | [13] |

| TNFα + UDCA (25-100 µM) | Significant attenuation of TNFα-induced IL-8 release | [13] | ||

| NF-κB DNA Binding | Human colon cancer HCT116 cells | DCA | Increased NF-κB DNA binding | [12] |

| UDCA pretreatment + DCA | Inhibition of DCA-induced NF-κB DNA binding | [12] | ||

| RelA (p65) Nuclear Translocation | Human colon cancer HCT116 cells | DCA or IL-1β | Induced nuclear translocation | [12] |

| UDCA pretreatment + DCA or IL-1β | Inhibition of RelA nuclear translocation | [12] | ||

| Pro-inflammatory Cytokine mRNA (TNF-α, IL-1β, IL-6) | Rat spinal cord injury model | SCI | Increased mRNA levels | [10] |

| SCI + UDCA | Decreased mRNA levels of pro-inflammatory cytokines | [10] | ||

| Anti-inflammatory Cytokine mRNA (IL-10) | Rat spinal cord injury model | SCI | - | [10] |

| SCI + UDCA | Increased mRNA levels of IL-10 | [10] |

Experimental Protocols

-

Model: Primary human monocytes or cultured U937 monocytes.[13]

-

Procedure:

-

Culture monocytes in the presence of a pro-inflammatory stimulus (e.g., TNFα or LPS) with or without UDCA for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the cytokine of interest (e.g., IL-8) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[13]

-

-

Model: Human colon cancer HCT116 cells.[12]

-

Procedure:

-

Treat cells with stimuli (e.g., DCA) in the presence or absence of UDCA.

-

Prepare nuclear extracts from the treated cells.

-

Incubate the nuclear extracts with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the complexes by autoradiography. A "shifted" band indicates the binding of NF-κB to the DNA probe.[12]

-

Signaling Pathway Diagram

Caption: UDCA's inhibition of the NF-κB inflammatory pathway.

Choleretic Effects and Regulation of Bile Acid Homeostasis

UDCA stimulates biliary secretion, a process known as choleresis, which helps to flush toxic bile acids from the liver.[1][3] This effect is, in part, due to the ability of UDCA to increase the expression and insertion of key bile acid transporters into the canalicular membrane of hepatocytes, such as the Bile Salt Export Pump (BSEP).[14]

UDCA also modulates the overall composition of the bile acid pool.[4][15] Following administration, UDCA and its conjugates become the predominant bile acids in bile, thereby decreasing the relative concentration of more hydrophobic and cytotoxic bile acids.[15] This shift towards a more hydrophilic bile acid pool reduces the overall toxicity of bile.

Interestingly, UDCA's effect on bile acid synthesis is complex. While some studies suggest it has little effect on the rate-limiting enzyme for bile acid synthesis, CYP7A1, others indicate it may influence the enterohepatic circulation of bile acids, potentially through the inhibition of the farnesoid X receptor (FXR) in the ileum.[16]

Key Experimental Data: Choleretic Effects and Bile Acid Homeostasis

| Parameter | Experimental Model | Treatment | Result | Reference |

| Bile Flow | Rats with ANIT-induced cholestasis | UDCA treatment | Significant increase in bile flow | [17] |

| Total Bile Acid Excretion | Rats with ANIT-induced cholestasis | UDCA treatment | Significant increase in total bile acid excretion | [17] |

| BSEP Protein Expression | Rats with estrogen-induced cholestasis | Ethinyl estradiol | Decreased BSEP expression | [14] |

| Ethinyl estradiol + UDCA | BSEP expression restored to control levels | [14] | ||

| Biliary Bile Acid Composition | Cholesterol gallstone patients | UDCA (12 mg/kg/day for 1 month) | UDCA becomes the predominant biliary bile acid. Chenodeoxycholic, cholic, and deoxycholic acid are significantly reduced. | [15] |

| Serum Bile Acid Composition | PSC patients | High-dose UDCA | Marked enrichment of UDCA and its metabolite lithocholic acid (LCA). | [18][19] |

Experimental Protocols

-

Model: Rats with experimentally induced cholestasis (e.g., bile duct ligation or administration of α-naphthylisothiocyanate - ANIT).[3][17]

-

Procedure:

-

Anesthetize the rat and cannulate the common bile duct.

-

Collect bile at timed intervals.

-

Measure the volume of bile collected to determine the bile flow rate (e.g., in µL/min/kg body weight).

-

The concentration of bile acids in the collected bile can be determined using enzymatic or chromatographic methods.[17]

-

Logical Relationship Diagram

Caption: UDCA's influence on bile acid homeostasis and choleresis.

Conclusion

The mechanism of action of this compound is remarkably diverse, extending far beyond its initial characterization as a simple choleretic agent. Its ability to protect liver cells from damage, inhibit apoptosis, modulate the immune system, and reduce inflammation through multiple signaling pathways underscores its therapeutic value in a range of hepatobiliary disorders. This technical guide provides a consolidated overview of these mechanisms, supported by quantitative data and experimental methodologies, to serve as a valuable resource for the scientific community. A deeper understanding of these intricate pathways will undoubtedly pave the way for the development of novel therapeutic strategies and the optimization of existing treatments for liver diseases.

References

- 1. Choleretic effects of this compound on experimentally-induced intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (UDCA) can inhibit deoxycholic acid (DCA)-induced apoptosis via modulation of EGFR/Raf-1/ERK signaling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on intrahepatic cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secondary bile acid this compound alters weight, the gut microbiota, and the bile acid pool in conventional mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and this compound (UDCA) in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound protects colon cancer HCT116 cells from deoxycholic acid-induced apoptosis by inhibiting apoptosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Inflammatory Responses and Promotes Functional Recovery After Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits interleukin 1 beta [corrected] and deoxycholic acid-induced activation of NF-kappaB and AP-1 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound inhibits TNFα-induced IL-8 release from monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of this compound administration on biliary lipid composition and bile acid kinetics in cholesterol gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of hepatic bile acid transporters Ntcp and Bsep expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mednexus.org [mednexus.org]

- 18. Bile acid changes after high-dose this compound treatment in primary sclerosing cholangitis: relation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bile acid changes after high-dose this compound treatment in primary sclerosing cholangitis: Relation to disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Ursodeoxycholic Acid: A Deep Dive into its Molecular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, has long been a cornerstone in the management of cholestatic liver diseases.[1][2][3][4][5] Its therapeutic efficacy, however, extends beyond simple choleresis, delving deep into the intricate network of cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms modulated by UDCA, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Through a comprehensive review of preclinical and clinical findings, we will dissect the impact of UDCA on key signaling cascades, present quantitative data in a structured format, and provide detailed experimental protocols for key assays.

Core Signaling Pathways Modulated by this compound

UDCA exerts its pleiotropic effects by influencing a multitude of signaling pathways, often with cell- and context-dependent outcomes. The primary mechanisms can be broadly categorized into the regulation of bile acid homeostasis, modulation of apoptosis and cell survival, and the attenuation of oxidative stress and inflammation.

Bile Acid Signaling: A Balancing Act

A fundamental mechanism of UDCA is its ability to alter the bile acid pool, shifting it towards a more hydrophilic and less toxic composition.[1][6] This is achieved through the modulation of key receptors and transporters involved in bile acid homeostasis.

-

Farnesoid X Receptor (FXR): UDCA exhibits a complex, and at times seemingly contradictory, interaction with FXR, a nuclear receptor that plays a pivotal role in regulating bile acid synthesis and transport. Some studies suggest that UDCA can act as an FXR antagonist, leading to a decrease in the expression of the downstream target, small heterodimer partner (SHP), and a subsequent increase in cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7] This effect can be particularly relevant in conditions like morbid obesity.[7] Conversely, other evidence indicates that in the presence of the intestinal bile acid-binding protein (IBABP), UDCA can promote the activation of FXR by other bile acids.[8] In inflammatory conditions, UDCA has been shown to downregulate LPS-induced cyp7A1 gene expression and upregulate shp gene expression, suggesting selective FXR modulation.[9]

-

Takeda G-protein-coupled receptor 5 (TGR5): As a ligand for TGR5, a G-protein-coupled receptor, UDCA can influence various cellular processes, including energy homeostasis and inflammation.[10][11]

Apoptosis and Cell Survival: A Dichotomous Role

UDCA's influence on programmed cell death is remarkably context-dependent, exhibiting both anti-apoptotic and pro-apoptotic properties.

Anti-Apoptotic Effects (Hepatocytes and other non-cancerous cells):

In hepatocytes and other cell types, UDCA is a potent inhibitor of apoptosis induced by a variety of stimuli, including hydrophobic bile acids, ethanol, and Fas ligand.[10][12] This cytoprotective effect is mediated through several interconnected pathways:

-

Mitochondrial Pathway: UDCA stabilizes the mitochondrial membrane by inhibiting the mitochondrial permeability transition pore (MPTP).[10][12] This prevents the release of cytochrome c and the subsequent activation of the caspase cascade.[10]

-

Bcl-2 Family Proteins: UDCA can upregulate the expression of the anti-apoptotic protein Bcl-2 and inhibit the translocation of the pro-apoptotic protein Bax to the mitochondria.[10]

-

p53 Signaling: UDCA has been shown to inhibit the induction and stabilization of the tumor suppressor protein p53, a key regulator of apoptosis.[13] This is associated with decreased p53 DNA binding activity.[13]

-

PI3K/Akt Pathway: UDCA activates the phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway.[10][14][15][16] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad.[10]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another pro-survival cascade activated by UDCA.[10][17][18]

Pro-Apoptotic Effects (Cancer Cells):

In contrast to its protective role in healthy cells, UDCA can induce apoptosis in various cancer cell lines, including those from the colon, prostate, and liver.[10][19][20] The mechanisms underlying this anti-cancer effect include:

-

Death Receptor Pathway: UDCA can upregulate the expression of death receptors such as DR4 and DR5 (TRAIL receptors), sensitizing cancer cells to apoptosis.[19] This leads to the activation of caspase-8.[19]

-

Intrinsic Pathway Modulation: In cancer cells, UDCA can modulate the balance of Bcl-2 family proteins, favoring a pro-apoptotic state with increased Bax and decreased Bcl-2 expression.[20]

-

Inhibition of Pro-Survival Pathways: In some cancer contexts, UDCA can inhibit pro-survival signaling, such as the EGFR/Raf-1/ERK and PI3K/Akt pathways.[17][21]

Oxidative Stress and Inflammation: A Suppressive Role

UDCA exhibits significant anti-inflammatory and antioxidant properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.

-

Nrf2 Pathway: UDCA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[22][23][24] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[24] UDCA promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[22][25][26] This enhances the cellular defense against oxidative stress.

-

NF-κB Pathway: UDCA effectively inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the inflammatory response.[9][25][27][28] By preventing the phosphorylation and subsequent degradation of IκB, UDCA blocks the nuclear translocation of the p65 subunit of NF-κB.[27] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][25]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of UDCA on key signaling molecules.

| Cell Type | Treatment | Target Molecule | Change | Reference |

| Human Colon Carcinoma (HCT116) | 500 µM UDCA | p-Akt | Time-dependent increase | [14] |

| Human Colon Cancer Cells | UDCA pretreatment | DCA-induced ERK activity | Downregulation | [17] |

| Human Colon Cancer Cells | UDCA pretreatment | DCA-induced Raf-1 activity | Downregulation | [17] |

| Human Prostate Cancer (DU145) | UDCA | DR4 Expression | Upregulation | [19] |

| Human Prostate Cancer (DU145) | UDCA | DR5 Expression | Upregulation | [19] |

| Human Hepatocellular Carcinoma (HepG2) | UDCA | Bcl-2 Expression | Downregulation | [20] |

| Human Hepatocellular Carcinoma (HepG2) | UDCA | Bax Expression | Upregulation | [20] |

| Human Hepatocellular Carcinoma (HepG2) | UDCA | Caspase-3 Activity | Increased | [20] |

| Human Endothelial Cells | UDCA | HG-induced p65 nuclear translocation | Inhibition | [27] |

| Human Endothelial Cells | UDCA | HG-induced IκB phosphorylation | Inhibition | [27] |

| Sepsis-induced AKI model (in vivo) | UDCA | Serum TNF-α, IL-1β, IL-6 | Reduction | [25] |

| Sepsis-induced AKI model (in vivo) | UDCA | Kidney Nrf2 and HO-1 | Activation | [25] |

Table 1: Effect of UDCA on Signaling Protein Expression and Activity. DCA: Deoxycholic Acid, HG: High Glucose, AKI: Acute Kidney Injury.

Experimental Protocols

This section outlines detailed methodologies for key experiments frequently cited in UDCA research.

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To determine the effect of UDCA on the expression levels of total and phosphorylated signaling proteins (e.g., Akt, ERK, p65).

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, HCT116) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of UDCA or vehicle control for specified time periods.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-p65) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of phosphorylated proteins to the total protein levels.

Nuclear Translocation Assay for Transcription Factors (e.g., Nrf2, NF-κB)

Objective: To assess the effect of UDCA on the translocation of transcription factors from the cytoplasm to the nucleus.

Methodology:

-

Cell Culture and Treatment: Treat cells with UDCA as described above.

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and gently lyse the plasma membrane using a hypotonic buffer.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse the nuclear membrane using a high-salt buffer to release nuclear proteins.

-

-

Western Blot Analysis: Perform Western blotting on both the cytoplasmic and nuclear fractions as described in Protocol 1. Use antibodies specific for the transcription factor of interest (e.g., anti-Nrf2, anti-p65). Use Lamin B and GAPDH as nuclear and cytoplasmic markers, respectively, to confirm the purity of the fractions.

-

Immunofluorescence Microscopy (Alternative Method):

-

Grow cells on coverslips and treat with UDCA.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA.

-

Incubate with the primary antibody against the transcription factor.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of the transcription factor using a fluorescence microscope.

-

Caspase Activity Assay

Objective: To quantify the activity of caspases (e.g., caspase-3, -8, -9) as a measure of apoptosis.

Methodology:

-

Cell Culture and Treatment: Treat cells with UDCA or an apoptosis-inducing agent with or without UDCA co-treatment.

-

Cell Lysis: Lyse the cells according to the manufacturer's instructions for the specific caspase activity assay kit.

-

Assay Procedure:

-

Add the cell lysate to a microplate.

-

Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3) which is conjugated to a colorimetric or fluorometric reporter.

-

Incubate at 37°C to allow the caspase to cleave the substrate.

-

-

Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Analysis: Calculate the caspase activity based on the signal intensity, often normalized to the protein concentration of the lysate.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by UDCA and a typical experimental workflow.

Caption: UDCA's anti-apoptotic signaling via the PI3K/Akt pathway.

Caption: Activation of the Nrf2 antioxidant pathway by UDCA.

Caption: UDCA-mediated inhibition of the NF-κB inflammatory pathway.

Caption: A generalized experimental workflow for studying UDCA's effects.

Conclusion

This compound is far more than a simple choleretic agent. Its therapeutic benefits are deeply rooted in its ability to modulate a complex and interconnected web of signaling pathways that govern cell fate, inflammation, and oxidative stress. A thorough understanding of these molecular mechanisms is paramount for the development of novel therapeutic strategies and for optimizing the clinical application of UDCA. This guide provides a foundational resource for researchers and clinicians, summarizing the current knowledge and providing practical methodologies to further investigate the multifaceted role of this remarkable bile acid.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bile Acids as Signaling Molecules: Role of this compound in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. icepharma.com [icepharma.com]

- 5. This compound in cholestatic liver disease: mechanisms of action and therapeutic use revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. This compound exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Overview of Bile Acids Signaling and Perspective on the Signal of this compound, the Most Hydrophilic Bile Acid, in the Heart | Semantic Scholar [semanticscholar.org]

- 12. JCI - A novel role for this compound in inhibiting apoptosis by modulating mitochondrial membrane perturbation. [jci.org]

- 13. Molecular Mechanisms of this compound Toxicity & Side Effects: this compound Freezes Regeneration & Induces Hibernation Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. experts.azregents.edu [experts.azregents.edu]

- 16. This compound induces glutathione synthesis through activation of PI3K/Akt pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound (UDCA) can inhibit deoxycholic acid (DCA)-induced apoptosis via modulation of EGFR/Raf-1/ERK signaling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound Induces Death Receptor-mediated Apoptosis in Prostate Cancer Cells [jcpjournal.org]

- 20. This compound induces apoptosis of hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound shows antineoplastic effects in bile duct cancer cells via apoptosis induction; p53 activation; and EGFR-ERK, COX-2, and PI3K-AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Protects Against Arsenic Induced Hepatotoxicity by the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound stimulates Nrf2-mediated hepatocellular transport, detoxification, and antioxidative stress systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound protects against sepsis-induced acute kidney injury by activating Nrf2/HO-1 and inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. This compound (UDCA) Exerts Anti-Atherogenic Effects by Inhibiting RAGE Signaling in Diabetic Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Unraveling the Cellular Targets of Ursodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction